REACTION_CXSMILES
|
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:8]1(=[O:15])[CH2:13][CH2:12][C:11](=O)[CH2:10][CH2:9]1.Cl>>[OH:7][C:1]1[CH:6]=[CH:5][C:4]([C:1]2([C:11]3[CH:10]=[CH:9][C:8]([OH:15])=[CH:13][CH:12]=3)[CH2:6][CH2:5][C:4]([C:11]3[CH:12]=[CH:13][C:8]([OH:15])=[CH:9][CH:10]=3)([C:4]3[CH:5]=[CH:6][C:1]([OH:7])=[CH:2][CH:3]=3)[CH2:3][CH2:2]2)=[CH:3][CH:2]=1
|
Name
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|
Quantity
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300 g
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)O
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Name
|
|
Quantity
|
22.4 g
|
Type
|
reactant
|
Smiles
|
C1(CCC(CC1)=O)=O
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Cl
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
|
|
Smiles
|
OC1=CC=C(C=C1)C1(CCC(CC1)(C1=CC=C(C=C1)O)C1=CC=C(C=C1)O)C1=CC=C(C=C1)O
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |